molecular formula C14H22ClNO2 B12277137 N-Benzyl-L-isoleucine methyl ester hydrochloride

N-Benzyl-L-isoleucine methyl ester hydrochloride

Cat. No.: B12277137
M. Wt: 271.78 g/mol
InChI Key: MFDYRSTYILRYKY-UHFFFAOYSA-N
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Description

N-Benzyl-L-isoleucine methyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of the amino acid isoleucine, modified with a benzyl group and a methyl ester group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-L-isoleucine methyl ester hydrochloride can be synthesized through the esterification of N-Benzyl-L-isoleucine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-isoleucine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-L-isoleucine methyl ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-L-isoleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucine methyl ester hydrochloride: A similar compound without the benzyl group.

    N-Benzyl-L-valine methyl ester hydrochloride: A similar compound with valine instead of isoleucine.

    N-Benzyl-L-leucine methyl ester hydrochloride: A similar compound with leucine instead of isoleucine.

Uniqueness

N-Benzyl-L-isoleucine methyl ester hydrochloride is unique due to its specific structure, which combines the properties of isoleucine, a benzyl group, and a methyl ester group. This unique combination allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

methyl 2-(benzylamino)-3-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDYRSTYILRYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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